molecular formula C12H9BrF3NO2 B1414057 Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate CAS No. 1804407-32-6

Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate

Cat. No. B1414057
CAS RN: 1804407-32-6
M. Wt: 336.1 g/mol
InChI Key: HAZYFZPSPLMYEK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate , also known as BTFA , belongs to the family of arylacetates. Its chemical formula is C₁₂H₉BrF₃NO₂ with an average mass of 325.207 Da . The compound is characterized by its aryl group , which contains both a cyano (CN) and a trifluoromethyl (CF₃) substituent. BTFA is commonly used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of BTFA involves several steps. One common approach is the reaction of ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate with appropriate reagents. The bromination of the phenyl ring introduces the bromine atom, followed by cyano group addition. The trifluoromethyl group is then introduced, resulting in the final product. Researchers have explored various synthetic routes to optimize yield and purity.


Molecular Structure Analysis

  • Functional Groups : The cyano group (CN) provides reactivity, while the trifluoromethyl group (CF₃) influences physicochemical properties .

Chemical Reactions Analysis

  • Reductive Processes : Reduction of the cyano group or the trifluoromethyl group can lead to different products .

Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point depends on pressure and purity .

Mechanism of Action

BTFA’s mechanism of action depends on its application. In synthetic chemistry, it serves as a versatile building block for constructing more complex molecules. In pharmaceutical research, it may act as a precursor for drug candidates. Understanding its reactivity and interactions with other molecules is crucial for designing effective synthetic routes and drug development .

Safety and Hazards

  • Personal Protective Equipment : Use appropriate PPE when handling BTFA .

Future Directions

  • Derivatives : Creating modified versions for specific purposes .

properties

IUPAC Name

ethyl 2-[3-bromo-2-cyano-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-4-9(12(14,15)16)11(13)8(7)6-17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZYFZPSPLMYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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